N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
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Overview
Description
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a benzamide moiety, which is further substituted with an ethyl group and a nitro group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Ethyl Group: The ethyl group is introduced through an alkylation reaction using ethyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Nitration: The nitro group is introduced by nitration of the benzamide moiety using a mixture of concentrated sulfuric acid and nitric acid.
Amidation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with an appropriate benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), concentrated sulfuric acid, nitric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: N-(4-ethyl-1,3-benzothiazol-2-yl)-2-aminobenzamide.
Substitution: Various halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation: N-(4-carboxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide.
Scientific Research Applications
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can be compared with other benzothiazole derivatives, such as:
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group, leading to different chemical and biological properties.
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide: Another derivative with a methoxy group at a different position, affecting its reactivity and applications.
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(4-morpholinyl)ethyl]benzamide: Contains a morpholine ring, which can enhance its solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-2-10-6-5-9-13-14(10)17-16(23-13)18-15(20)11-7-3-4-8-12(11)19(21)22/h3-9H,2H2,1H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPFGEMXTCXDTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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